

Application Notes and Protocols: Synthesis of 2-(4-Formyl-2-methoxyphenoxy)acetamide

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Compound of Interest

Compound Name: 2-(4-Formyl-2-methoxyphenoxy)acetamide

Cat. No.: B068186

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Introduction

2-(4-Formyl-2-methoxyphenoxy)acetamide is a derivative of vanillin, a widely recognized flavoring agent that has also demonstrated notable antioxidant, anti-mutagenic, and antimicrobial properties.^{[1][2]} The structural modification of vanillin is a promising strategy for the development of new therapeutic agents. Vanillin and its derivatives have shown efficacy against a range of microorganisms, including both Gram-positive and Gram-negative bacteria.^{[1][3][4]} This has led to increased interest in synthesizing novel vanillin-based compounds to explore their potential pharmacological activities.

The synthesis of **2-(4-Formyl-2-methoxyphenoxy)acetamide** is achieved via a Williamson ether synthesis. This straightforward and efficient method involves the O-alkylation of vanillin with 2-chloroacetamide in the presence of a weak base and a polar aprotic solvent. This protocol provides a detailed procedure for the synthesis, characterization, and potential applications of this compound.

Reaction Scheme

The synthesis proceeds as follows:

Vanillin reacts with 2-chloroacetamide in the presence of potassium carbonate in dimethylformamide (DMF) to yield **2-(4-Formyl-2-methoxyphenoxy)acetamide**.

Experimental Protocol

Materials and Reagents

Reagent	CAS Number	Molecular Formula	Molecular Weight (g/mol)
Vanillin	121-33-5	C ₈ H ₈ O ₃	152.15
2-Chloroacetamide	79-07-2	C ₂ H ₄ ClNO	93.51
Potassium Carbonate (K ₂ CO ₃)	584-08-7	K ₂ CO ₃	138.21
Dimethylformamide (DMF)	68-12-2	C ₃ H ₇ NO	73.09
Ethyl acetate	141-78-6	C ₄ H ₈ O ₂	88.11
Hexane	110-54-3	C ₆ H ₁₄	86.18
Deionized Water	7732-18-5	H ₂ O	18.02
Anhydrous Magnesium Sulfate	7487-88-9	MgSO ₄	120.37

Equipment

- Round-bottom flask (100 mL)
- Magnetic stirrer and stir bar
- Heating mantle with temperature control
- Reflux condenser
- Separatory funnel (250 mL)
- Beakers and Erlenmeyer flasks

- Büchner funnel and filter paper
- Rotary evaporator
- Thin-layer chromatography (TLC) plates (silica gel)
- UV lamp for TLC visualization
- Melting point apparatus
- NMR spectrometer
- FT-IR spectrometer
- Mass spectrometer

Synthetic Procedure

- **Reaction Setup:** To a 100 mL round-bottom flask, add vanillin (1.52 g, 10 mmol) and anhydrous potassium carbonate (2.76 g, 20 mmol).
- **Solvent Addition:** Add 30 mL of dimethylformamide (DMF) to the flask.
- **Addition of Alkylating Agent:** While stirring the mixture, add 2-chloroacetamide (1.12 g, 12 mmol).
- **Reaction:** Heat the reaction mixture to 80-90°C and allow it to stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent.
- **Work-up:** After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and pour it into 100 mL of ice-cold deionized water.
- **Extraction:** A precipitate will form. Stir for 30 minutes to ensure complete precipitation, then collect the solid by vacuum filtration. Wash the solid with cold water.
- **Purification:** The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield **2-(4-Formyl-2-**

methoxyphenoxy)acetamide as a solid.

- Drying: Dry the purified product under vacuum.

Data Presentation

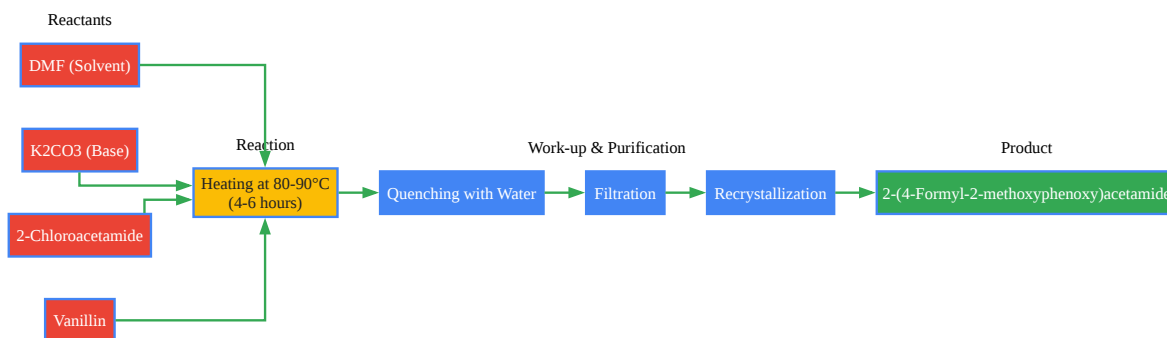
Physicochemical Properties

Compound	Molecular Formula	Molecular Weight (g/mol)	Appearance	Melting Point (°C)
Vanillin	C ₈ H ₈ O ₃	152.15	White to pale yellow crystalline powder	81-83
2-Chloroacetamide	C ₂ H ₄ ClNO	93.51	Colorless to pale yellow crystalline solid	116-120
2-(4-Formyl-2-methoxyphenoxy)acetamide	C ₁₀ H ₁₁ NO ₄	209.20	Off-white to pale yellow solid	(Predicted) 150-160

Analytical Data

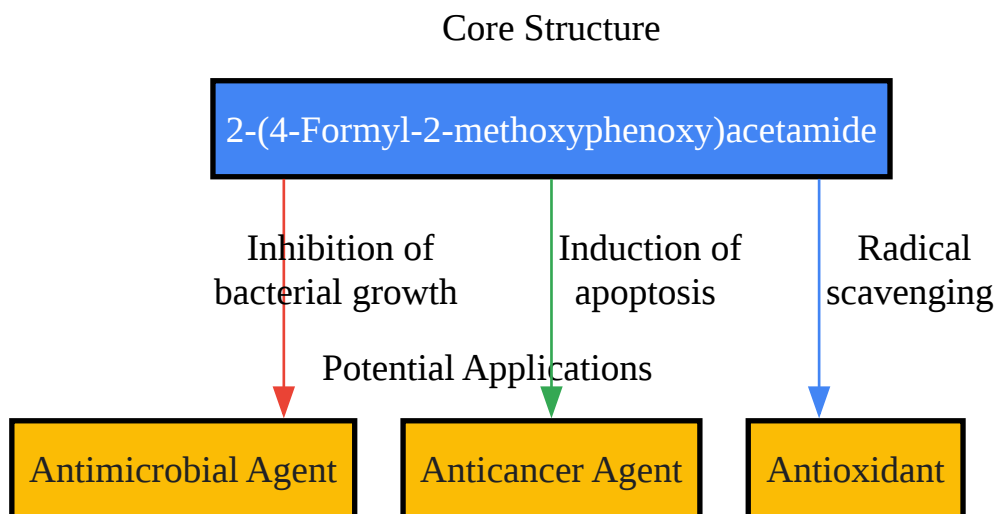
Analysis	Expected Results for 2-(4-Formyl-2-methoxyphenoxy)acetamide
^1H NMR (400 MHz, DMSO- d_6) δ (ppm)	9.85 (s, 1H, -CHO), 7.50-7.40 (m, 2H, Ar-H), 7.35 (s, 1H, Ar-H), 7.20 (br s, 1H, -NH), 7.05 (br s, 1H, -NH), 4.60 (s, 2H, -OCH $_2$ -), 3.85 (s, 3H, -OCH $_3$).
^{13}C NMR (100 MHz, DMSO- d_6) δ (ppm)	191.5 (-CHO), 169.0 (C=O), 152.0, 149.5, 130.0, 125.0, 115.0, 112.0 (Ar-C), 68.0 (-OCH $_2$ -), 56.0 (-OCH $_3$).
IR (KBr, cm^{-1})	3400-3200 (N-H stretch), 1680 (C=O stretch, aldehyde), 1660 (C=O stretch, amide), 1590, 1510 (C=C stretch, aromatic), 1270, 1140 (C-O stretch, ether).
Mass Spec. (EI) m/z	209 $[\text{M}]^+$, 151, 123.

Visualizations



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Caption: Synthetic workflow for **2-(4-Formyl-2-methoxyphenoxy)acetamide**.



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Caption: Potential applications of **2-(4-Formyl-2-methoxyphenoxy)acetamide**.

Safety Precautions

- Work in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
- Dimethylformamide (DMF) is a skin and respiratory irritant; handle with care.
- 2-Chloroacetamide is toxic and an irritant; avoid inhalation and skin contact.
- Handle all chemicals with caution and refer to their respective Safety Data Sheets (SDS) for detailed information.

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References

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